molecular formula C16H14ClNO2 B2375122 N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 941944-05-4

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2375122
CAS No.: 941944-05-4
M. Wt: 287.74
InChI Key: HHEQSTUGQRYVAO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
  • N-(2-bromophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Uniqueness

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both chromene and carboxamide functional groups. This combination of structural features contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQSTUGQRYVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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